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Compound of Interest

Compound Name: 4-Hydroxy-2-methylpyrimidine

Cat. No.: B146051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydroxy-2-
methylpyrimidine derivatives, specifically 4,6-dihydroxy-2-methylpyrimidine, as a key

precursor in the synthesis of the targeted anticancer drug, Dasatinib. This document outlines

the synthetic pathway, provides detailed experimental protocols, and presents quantitative data

to support researchers in the field of medicinal chemistry and drug development.

Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in

pharmaceutical sciences due to their presence in a wide array of biologically active molecules.

While 4-hydroxy-2-methylpyrimidine exists in tautomeric forms, its dihydroxy analog, 4,6-

dihydroxy-2-methylpyrimidine, has emerged as a critical building block in the synthesis of

complex therapeutic agents. Notably, it serves as a crucial starting material for the production

of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid

leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The synthesis of Dasatinib from

this precursor involves a multi-step process, beginning with the chlorination of the pyrimidine

ring, followed by sequential nucleophilic substitution reactions to construct the final drug

molecule.
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This section details the experimental procedures for the synthesis of Dasatinib, starting from

the preparation of the key precursor, 4,6-dihydroxy-2-methylpyrimidine.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol describes the synthesis of the initial precursor from simple starting materials.[1][2]

Materials:

Methanol

Sodium methoxide

Dimethyl malonate

Acetamidine hydrochloride

4mol/L Hydrochloric acid

Ice

Procedure:

In a suitable reaction vessel, add methanol and cool the vessel in an ice bath.

While stirring, add sodium methoxide to the cooled methanol.

After the sodium methoxide has dissolved, add dimethyl malonate and acetamidine

hydrochloride.

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.

Stir the reaction mixture for 3-5 hours. The solution will appear as a creamy white

suspension.

After the reaction is complete, remove the methanol by distillation under reduced pressure

(30-35 °C).

Dissolve the residue in water and adjust the pH to 1-2 with 4mol/L hydrochloric acid.
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Cool the solution to 0 °C and stir for 3-5 hours to facilitate crystallization.

Collect the white solid precipitate by suction filtration.

Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).

Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol details the chlorination of 4,6-dihydroxy-2-methylpyrimidine, a critical step in

activating the precursor for subsequent reactions.[2]

Materials:

4,6-dihydroxy-2-methylpyrimidine

N,N-diethylaniline

1,2-Dichloroethane

Triphosgene

4mol/L Hydrochloric acid

Anhydrous sodium sulfate

Activated carbon

Procedure:

In a three-necked flask, combine 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and

1,2-dichloroethane.

Heat the mixture to reflux.

Slowly add a solution of triphosgene in 1,2-dichloroethane to the refluxing mixture.

Continue to reflux the reaction mixture for 6-8 hours.
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After the reaction is complete, wash the reaction solution sequentially with water and 4mol/L

hydrochloric acid.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain a solid.

Recrystallize the solid from 1,2-dichloroethane and decolorize with activated carbon to yield

light yellow crystals of 4,6-dichloro-2-methylpyrimidine.

Protocol 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-

yl)amino)thiazole-5-carboxamide

This protocol describes the coupling of the dichlorinated pyrimidine with the thiazole moiety.[3]

[4]

Materials:

4,6-dichloro-2-methylpyrimidine

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Potassium hydride (30 wt% in mineral oil) or Sodium tert-butoxide

Tetrahydrofuran (THF)

1 M Hydrochloric acid

Procedure:

Cool a flask containing THF to -25 °C.

Carefully add potassium hydride to the cold THF and stir for 10 minutes.

Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the

temperature at -25 °C.

Add a solution of 4,6-dichloro-2-methylpyrimidine in THF, keeping the temperature stable.
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Stir the reaction mixture at -10 °C for 4 hours.

Upon completion of the reaction, slowly add 1 M hydrochloric acid to quench the reaction

and adjust the pH to 6.

Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.

Collect the product by centrifugation or filtration and wash with THF.

Protocol 4: Synthesis of Dasatinib

This final protocol details the synthesis of Dasatinib by coupling the intermediate from Protocol

3 with 1-(2-hydroxyethyl)piperazine.[4][5]

Materials:

N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-

carboxamide

1-(2-hydroxyethyl)piperazine

Triethylamine

Tetrabutylammonium bromide (TBAB)

Acetonitrile

Water

Procedure:

In a round-bottom flask, combine N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-

methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazine,

triethylamine, and TBAB in acetonitrile.

Stir the reaction mixture for 10-15 minutes at 30-35 °C.
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Heat the mixture to 80 °C and stir for 20-22 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Once the reaction is complete, slowly add water to the mixture.

Stir the mixture for 45 minutes at 80 °C, then cool to 30-35 °C and stir for an additional 1.5

hours.

Filter the resulting solid, wash with water, and dry to obtain Dasatinib.

Quantitative Data
The following tables summarize the quantitative data for the synthesis of Dasatinib and its

intermediates.

Table 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine[1][2]

Reactant
1

Reactant
2

Reactant
3

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Sodium

methoxide

(0.34 mol)

Dimethyl

malonate

(0.1 mol)

Acetamidin

e HCl (0.1

mol)

Methanol 18-25 4 86

Sodium

methoxide

(11.25 mol)

Dimethyl

malonate

(2.5 mol)

Acetamidin

e HCl (5

mol)

Methanol 18-25 5 86

Table 2: Synthesis of 4,6-dichloro-2-methylpyrimidine[2]
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Reactant
1

Reactant
2

Reactant
3
(Chlorinat
ing
agent)

Solvent
Temperat
ure

Time (h) Yield (%)

4,6-

dihydroxy-

2-

methylpyri

midine (0.8

mol)

N,N-

diethylanili

ne (1.6

mol)

Triphosgen

e (1.6 mol)

1,2-

Dichloroeth

ane

Reflux 6 90

Table 3: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-

yl)amino)thiazole-5-carboxamide[3][4]

Reactant
1

Reactant
2

Base
(molar
eq.)

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

4,6-

dichloro-2-

methylpyri

midine (1.1

eq)

2-amino-N-

(2-chloro-

6-

methylphe

nyl)thiazole

-5-

carboxami

de

NaOtBu

(solid) (4.0

eq)

THF 10-20 1 76

4,6-

dichloro-2-

methylpyri

midine

(3.65 g)

2-amino-N-

(2-chloro-

6-

methylphe

nyl)thiazole

-5-

carboxami

de (5.00 g)

KH (65.38

mmol)
THF -10 4 98.7
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Table 4: Synthesis of Dasatinib[4][5]

Reactant 1 Reactant 2 Solvent
Temperatur
e (°C)

Time (h) Yield (%)

N-(2-chloro-

6-

methylphenyl

)-2-((6-chloro-

2-

methylpyrimid

in-4-

yl)amino)thia

zole-5-

carboxamide

(10.0 g)

1-(2-

hydroxyethyl)

piperazine

(19.8 g)

Acetonitrile 80 20-22 97

Intermediate

from Protocol

3

1-(2-

hydroxyethyl)

piperazine

Dioxane Reflux - 91

Visualizations
The following diagrams illustrate the synthesis workflow for Dasatinib starting from 4,6-

dihydroxy-2-methylpyrimidine.
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(or POCl3)
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Caption: Synthetic pathway of Dasatinib from 4,6-dihydroxy-2-methylpyrimidine.
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Step 1: Precursor Synthesis

Step 2: Chlorination

Step 3: Intermediate Synthesis

Step 4: Dasatinib Synthesis

Start Materials:
Dimethyl malonate,
Acetamidine HCl,

Sodium methoxide

Reaction in Methanol
(18-25 °C, 3-5h)

Acidification (pH 1-2)
& Crystallization (0 °C)

4,6-dihydroxy-2-methylpyrimidine

Reaction with Triphosgene
in 1,2-dichloroethane (Reflux, 6-8h)

Washing & Recrystallization

4,6-dichloro-2-methylpyrimidine

Coupling with Thiazole derivative
in THF (-10 °C, 4h)

Quenching (pH 6)
& Crystallization

Key Intermediate

Coupling with Piperazine derivative
in Acetonitrile (80 °C, 20-22h)

Precipitation & Filtration

Dasatinib
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Caption: Detailed experimental workflow for the multi-step synthesis of Dasatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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